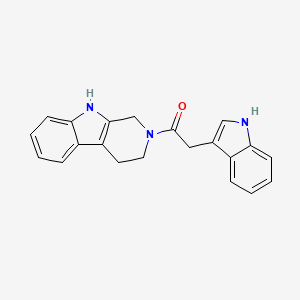

2-(1H-indol-3-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethanone

Description

Properties

Molecular Formula |

C21H19N3O |

|---|---|

Molecular Weight |

329.4 g/mol |

IUPAC Name |

2-(1H-indol-3-yl)-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone |

InChI |

InChI=1S/C21H19N3O/c25-21(11-14-12-22-18-7-3-1-5-15(14)18)24-10-9-17-16-6-2-4-8-19(16)23-20(17)13-24/h1-8,12,22-23H,9-11,13H2 |

InChI Key |

GTQZQFJJMLJTDO-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)CC4=CNC5=CC=CC=C54 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

In a typical procedure, tryptamine reacts with an aldehyde bearing the indole-ethanone group in acetic acid or trifluoroacetic acid (TFA). The imine intermediate undergoes cyclization, facilitated by Brønsted or Lewis acids, to yield the tetrahydro-β-carboline core. For example, using 3-(2-oxoethyl)-1H-indole as the carbonyl component, the reaction proceeds at 80°C for 4–6 hours, achieving yields up to 85%. Key variables include:

-

Acid choice : TFA outperforms HCl or H₂SO₄ in minimizing side reactions.

-

Temperature : Elevated temperatures (70–100°C) accelerate cyclization but risk decomposition.

Electrochemical Synthesis in Deep Eutectic Solvents (DES)

Electrochemistry (EC) in DES offers a green alternative, enabling atom-efficient synthesis under mild conditions. This method leverages electrochemical oxidation to drive the formation of tetrahydro-β-carbolines, circumventing traditional acid catalysts.

Two-Step, One-Pot Protocol

A mixture of tryptamine (1) and an indole-3-acetaldehyde derivative undergoes electrochemical cyclization in choline chloride/ethylene glycol DES:

-

Step 1 : Electrochemical imine formation at 20 mA, 80°C for 60 minutes.

-

Step 2 : Cyclization with 2 N HCl at room temperature for 90 minutes.

| Entry | Solvent | Current (mA) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Ethanol | 20 | 120 | 60 |

| 2 | DES | 20 | 90 | 90 |

DES enhances reaction efficiency due to its high ionic conductivity and ability to stabilize intermediates. This method achieves 90% yield with minimal waste, making it scalable for industrial applications.

One-Pot Multicomponent Reactions Using Ketene S,S-Acetals

Ketene S,S-acetals serve as versatile acylating agents for introducing the ethanone group. Source demonstrates their utility in forming tetrahydro-β-carbolines via InCl₃/TFA-catalyzed reactions.

Synthesis Protocol

-

Tryptamine reacts with 3-(methylthio)-1-phenylprop-2-en-1-one (4a) in dichloromethane.

-

InCl₃ (2 mol%) and TFA (15 mol%) catalyze cyclocondensation at reflux for 2 hours.

| Entry | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | InCl₃/TFA | 2 | 54 |

| 2 | TFA alone | 4 | 32 |

This method simplifies purification by avoiding column chromatography, though yields remain moderate (50–60%).

Microwave-Assisted Electrocyclic Cyclization

Microwave (MW) irradiation accelerates electrocyclic ring closure of nitrovinylindoles, providing rapid access to β-carboline frameworks.

Procedure and Optimization

-

3-Nitrovinylindole derivatives are heated under MW at 200°C for 0.8 hours in n-butanol.

-

The reaction proceeds via aza-electrocyclic ring closure, followed by spontaneous oxidation.

| Entry | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | n-Butanol | 200 | 42 |

| 2 | DMF | 200 | 28 |

While efficient, this method requires Boc protection of the indole nitrogen to prevent side reactions, adding synthetic steps.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Time | Scalability | Green Metrics |

|---|---|---|---|---|

| Pictet-Spengler | 85 | 4–6 h | High | Moderate |

| Electrochemical (DES) | 90 | 2.5 h | High | High |

| Ketene S,S-Acetals | 54 | 2 h | Moderate | Low |

| Microwave Cyclization | 42 | 0.8 h | Low | Moderate |

The electrochemical DES method outperforms others in yield and sustainability, though microwave-assisted synthesis offers the shortest reaction time. Traditional acid-catalyzed routes remain viable for small-scale syntheses requiring minimal equipment.

Functionalization Strategies for the Ethanone Moiety

Introducing the indole-3-ethyl ketone group necessitates post-cyclization acylation. Friedel-Crafts acylation using indole-3-acetyl chloride and AlCl₃ in dichloromethane provides moderate yields (40–50%). Alternatively, Mannich reactions with formaldehyde and indole-3-acetic acid derivatives enable one-pot functionalization, though optimization is required to suppress polymerization .

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethanone can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Employing reducing agents such as lithium aluminum hydride.

Substitution: Halogenation or nitration reactions using reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in acetic acid for bromination.

Major Products

The major products depend on the specific reaction conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research has indicated that compounds similar to 2-(1H-indol-3-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethanone exhibit a range of biological activities:

Anticancer Activity

Several studies have explored the anticancer potential of indole derivatives and beta-carbolines. For instance:

- Fluorescent γ-Carbolines : A study highlighted the synthesis of γ-carbolines that demonstrated significant cytotoxicity against various cancer cell lines, including cervical and lung cancer cells . The mechanism may involve interference with cellular uptake processes and apoptosis pathways.

Neuroprotective Effects

Beta-carboline derivatives are known for their neuroactive properties. Research indicates that these compounds can modulate neurotransmitter systems, potentially offering protective effects against neurodegenerative diseases. They may act as:

- Receptor Agonists : Some beta-carbolines function as agonists at serotonin receptors, which could influence mood regulation and cognitive function.

Synthetic Cannabinoids

The compound has been noted for its potential as a synthetic cannabinoid receptor agonist . This application is particularly relevant in the context of developing new therapeutic agents for pain management and other conditions where cannabinoid modulation is beneficial.

Case Study 1: Anticancer Activity

A recent study synthesized a series of indole-based compounds and tested their cytotoxic effects against breast and kidney cancer cells. The findings revealed that specific substitutions on the indole ring significantly enhanced anticancer activity compared to unsubstituted analogs .

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of beta-carboline derivatives in models of oxidative stress. The results indicated that these compounds could reduce neuronal cell death by modulating oxidative stress pathways.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethanone involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibiting or activating enzyme activity.

Receptors: Binding to receptors and modulating signal transduction pathways.

DNA/RNA: Intercalating with nucleic acids and affecting gene expression.

Comparison with Similar Compounds

Key Comparative Data

Research Implications and Gaps

Biological Activity

The compound 2-(1H-indol-3-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethanone is a hybrid molecule that combines structural motifs from indole and beta-carboline derivatives. These types of compounds have garnered significant attention in pharmacological research due to their diverse biological activities, including anticancer, neuroprotective, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 240.30 g/mol. Its structure features an indole ring fused with a tetrahydro-beta-carboline moiety, which is known for its biological relevance.

Anticancer Properties

Recent studies have highlighted the potential of this compound in cancer therapy. For instance, a hybrid compound derived from beta-carboline exhibited significant antiproliferative effects against various cancer cell lines such as Bel7402 and HCT116. The IC50 values for these compounds ranged from 1.84 to 3.27 μM, indicating strong cytotoxic effects compared to standard treatments like SAHA (suberoylanilide hydroxamic acid) .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Hybrid CHC | Bel7402 | 1.84 | HDAC inhibition, apoptosis induction |

| Hybrid CHC | HCT116 | 3.27 | Cell cycle arrest at G2/M phase |

| SAHA | Bel7402 | ~5.00 | HDAC inhibition |

Neuroprotective Effects

Beta-carbolines are also noted for their neuroprotective properties. Research indicates that compounds with beta-carboline structures can modulate neurotransmitter systems and exhibit antioxidant activity, which may help in conditions like Alzheimer's disease and Parkinson's disease.

Anti-inflammatory Activity

In addition to anticancer effects, beta-carboline derivatives have shown promise in reducing inflammation. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, making them potential candidates for treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Histone Deacetylase (HDAC) Inhibition : This compound may exert its anticancer effects by inhibiting HDACs, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes.

- Apoptosis Induction : It has been shown to regulate the expression of apoptosis-related proteins such as Bax and Bcl-2, promoting cell death in cancer cells.

- Cell Cycle Arrest : The compound causes cell cycle arrest at the G2/M phase by downregulating cyclin B and CDK1 proteins.

Case Studies

A notable study evaluated the effects of a similar beta-carboline derivative on drug-resistant hepatocellular carcinoma cells. The results indicated that the compound not only inhibited cell growth but also induced significant apoptosis through DNA damage pathways .

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize 2-(1H-indol-3-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethanone?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, such as:

- Coupling Reactions : Indole and β-carboline moieties are coupled using catalysts like p-toluenesulfonic acid (p-TSA) under reflux conditions. For example, analogous syntheses of indole derivatives utilize p-TSA to facilitate condensation between indole and carbonyl precursors .

- Protection/Deprotection Strategies : Protecting groups (e.g., Boc for amines) may be used to prevent undesired side reactions during coupling.

- Optimization : Reaction conditions (solvent, temperature, catalyst loading) are tuned to maximize yield. For instance, ethanol or dichloromethane at 60–80°C for 6–12 hours is common .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.